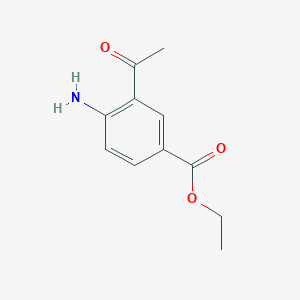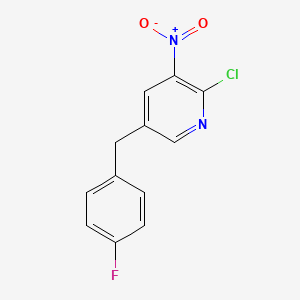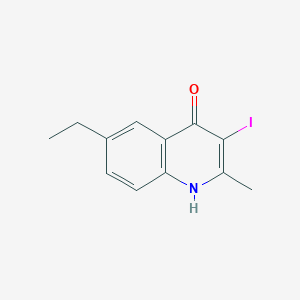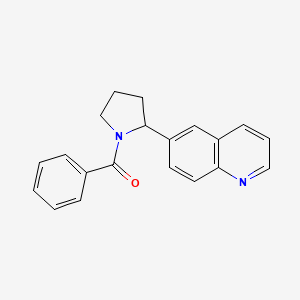![molecular formula C13H22F2N2O2 B12999281 tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B12999281.png)
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate: is an organic compound with the chemical formula C13H22F2N2O2 . It is a white solid that may have a distinct odor . This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes a nitrogen-containing ring system.
Preparation Methods
The synthesis of tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves organic synthesis techniques. The specific preparation methods and reaction conditions are often detailed in scientific literature or patents. Generally, the synthesis involves the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: It may be used in the study of biological systems and the development of bioactive molecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various biological molecules, potentially affecting their function. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate: This compound has a similar spirocyclic structure but lacks the difluoro substitution.
tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate: This compound also has a spirocyclic structure but includes an oxalate group.
The presence of the difluoro substitution in this compound makes it unique and may confer specific chemical and biological properties .
Properties
Molecular Formula |
C13H22F2N2O2 |
|---|---|
Molecular Weight |
276.32 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate |
InChI |
InChI=1S/C13H22F2N2O2/c1-11(2,3)19-10(18)17-6-4-5-12(9-17)7-16-8-13(12,14)15/h16H,4-9H2,1-3H3 |
InChI Key |
SJIQCZWNDBMUAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNCC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl [2,4'-bipyridine]-6-carboxylate](/img/structure/B12999232.png)





![3-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12999268.png)

![tert-Butyl 8-(hydroxymethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12999275.png)


